Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-
Description
"Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-" is a sulfur-containing aromatic compound characterized by two benzene rings connected via a 1-phenylethylidene bridge with bis(thio) (-S-) linkages. The structure includes a central ethylene moiety substituted with a phenyl group and sulfur atoms, forming a thioether-based dimer.
Properties
CAS No. |
3462-50-8 |
|---|---|
Molecular Formula |
C20H18S2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1,1-bis(phenylsulfanyl)ethylbenzene |
InChI |
InChI=1S/C20H18S2/c1-20(17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h2-16H,1H3 |
InChI Key |
BPVGQNVAINNDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chloride ion from benzyl chloride to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under inert atmosphere.
Substitution: Nitration with nitric acid and sulfuric acid; sulfonation with sulfur trioxide; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene rings.
Scientific Research Applications
Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- involves its interaction with molecular targets through its thioether and aromatic groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Bis(thio) Linkages
Benzene, 1,1'-[(2E)-2-butene-1,4-diylbis(thio)]bis- (CAS 5296-64-0)
- Structure : Features a trans-butene bridge with bis(thio) linkages.
- Properties : Molecular weight 296.47 g/mol; trans-configuration reduces steric hindrance, enhancing thermal stability compared to cis-isomers. Applications include polymer crosslinking agents .
- Key Difference : The butene bridge lacks the phenyl substitution found in the target compound, reducing aromaticity and altering reactivity.
- Benzene, 1,1'-[(2-methylpropylidene)bis(thio)]bis- Structure: Central 2-methylpropylidene group with bis(thio) linkages. Used in organic synthesis as a sulfur donor . Key Difference: The aliphatic 2-methylpropylidene group contrasts with the aromatic 1-phenylethylidene group, affecting electronic properties and π-π interactions.
Compounds with Aromatic-Ethylidene Bridges
Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (CAS 19138-90-0)
- Structure : Ethylene bridge with nitro groups on the benzene rings.
- Properties : High density (predicted ~1.8 g/cm³) due to nitro substituents; explosive nature (decomposes at 160°C). Molecular weight 450.23 g/mol .
- Key Difference : Nitro groups introduce explosive hazards absent in the sulfur-bridged target compound.
- Benzene, 1,1'-(1-methyl-1,2-ethenediyl)bis- (CAS 833-81-8) Structure: Methyl-substituted ethylene bridge without sulfur. Properties: Boiling point ~300°C; used in styrene derivatives for photostabilizers. Molecular weight 208.3 g/mol .
Thioether vs. Sulfonyl/Sulfonamide Systems
Benzene, 1,1'-(1-isothiocyanatoethylidene)bis- (InChIKey QMOUZNHVTXBGEQ)
- Structure : Central ethylidene group with isothiocyanate (-N=C=S) substituents.
- Properties : High polarity (PSA 12.36); boiling point 346.1°C. Used in agrochemical intermediates .
- Key Difference : Isothiocyanate groups confer electrophilic reactivity, unlike the thioether bridges in the target compound.
- Benzene, (heptylsulfonyl)- (CAS Not Provided) Structure: Single benzene ring with a heptylsulfonyl (-SO₂-) chain. Properties: Hydrophilic due to sulfonyl group; used in surfactants . Key Difference: Sulfonyl groups increase water solubility but reduce thermal stability compared to thioethers.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound (Inferred) | ~300 (estimated) | ~340 (estimated) | ~1.1 (estimated) | Bis(thio), Phenyl |
| Benzene, 1,1'-[(2E)-2-butene-1,4-diylbis(thio)]bis- | 296.47 | N/A | N/A | Bis(thio), trans-butene |
| Benzene, 1,1'-(1-isothiocyanatoethylidene)bis- | 239.08 | 346.1 | 1.01 | Isothiocyanate |
| Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- | 450.23 | Decomposes at 160 | ~1.8 | Nitro, Ethylene |
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